1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one
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Overview
Description
1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by its unique structure, which includes a methoxymethyl group and a dimethylindole moiety.
Preparation Methods
The synthesis of 1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves several steps. One effective method includes the reaction of 2,4-dimethylindole with methoxymethyl chloride under basic conditions to introduce the methoxymethyl group . Industrial production methods often involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of various derivatives.
Scientific Research Applications
This compound has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one involves its interaction with specific molecular targets. It is believed to modulate the activity of enzymes and receptors, leading to various biochemical and physiological effects. The exact pathways and targets are still under investigation, but it is known to influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
1-[2-(Methoxymethyl)-4,6-dimethyl-2,3-dihydro-1H-indol-1-yl]ethan-1-one can be compared with other indole derivatives such as:
2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine: Known for its psychedelic effects and used in research on mental health and creativity.
1-{4-[(2-Methylphenyl)methoxy]phenyl}ethan-1-one: Used in early discovery research and known for its unique chemical properties.
Properties
CAS No. |
647009-32-3 |
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Molecular Formula |
C14H19NO2 |
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-[2-(methoxymethyl)-4,6-dimethyl-2,3-dihydroindol-1-yl]ethanone |
InChI |
InChI=1S/C14H19NO2/c1-9-5-10(2)13-7-12(8-17-4)15(11(3)16)14(13)6-9/h5-6,12H,7-8H2,1-4H3 |
InChI Key |
AOEARSPJZBQVJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2CC(N(C2=C1)C(=O)C)COC)C |
Origin of Product |
United States |
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